molecular formula C2H5Br B031941 Bromoethane-d5 CAS No. 3675-63-6

Bromoethane-d5

Cat. No.: B031941
CAS No.: 3675-63-6
M. Wt: 114 g/mol
InChI Key: RDHPKYGYEGBMSE-ZBJDZAJPSA-N
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Description

Bromoethane-(2H5), also known as deuterated bromoethane, is a chemical compound where five hydrogen atoms in bromoethane are replaced by deuterium atoms. This compound is part of the haloalkanes group and is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoethane-(2H5) can be synthesized through the reduction of deuterated acetaldehyde or propyne. The process involves the use of deuterium gas to replace the hydrogen atoms in the precursor compounds, followed by bromination to introduce the bromine atom .

Industrial Production Methods

In an industrial setting, bromoethane-(2H5) is typically produced by the addition of deuterated hydrogen bromide to deuterated ethene. This method is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Bromoethane-(2H5) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Bromoethane-(2H5) primarily exerts its effects through nucleophilic substitution reactions. The deuterium atoms in the compound make it a valuable tool for studying reaction mechanisms and kinetics. The substitution reactions involve the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of the bromide ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromoethane-(2H5) is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms make the compound more stable and less reactive, allowing for more precise studies of reaction mechanisms and kinetics. Additionally, deuterated compounds often exhibit different physical and chemical properties compared to their non-deuterated counterparts, making them valuable in various applications .

Properties

IUPAC Name

1-bromo-1,1,2,2,2-pentadeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPKYGYEGBMSE-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190209
Record name Bromoethane-(2H5)
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Molecular Weight

114.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3675-63-6
Record name 2-Bromoethane-1,1,1,2,2-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3675-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromoethane-(2H5)
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Record name Bromoethane-(2H5)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromoethane-[2H5]
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Synthesis routes and methods I

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
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zirconia
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Synthesis routes and methods II

Procedure details

Magnesium turnings (3.87 g) were charged into a round bottom flask. Tetrahydrofuran (15 mL) was added to the flask. A solution of ethyl bromide (16 g in 60 mL tetrahydrofuran) was prepared and 10 mL of this solution was slowly charged to the round bottom flask. Iodine (30 mg) was added to the reaction mixture and stirred at 25° C. to 32° C. for 5 minutes. The reaction mixture was warmed to 27° C. and the remaining amount of ethyl bromide was added slowly over 30 minutes. The reaction mixture was heated to gentle reflux for 30 minutes and was then cooled to 0° C. 2-Chloro-6-methylaniline (22.86 g) was added drop-wise at 0° C. and the temperature of the reaction mixture was slowly raised to 20° C. to 25° C. Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate (10 g) dissolved in tetrahydrofuran (60 mL) was slowly added to the reaction mixture over 30 minutes. The reaction mixture was stirred for 3 hours. The reaction mixture was poured slowly into 25% ammonium chloride solution (200 mL) with stirring. Ethyl acetate (200 mL) was added and stirred for 30 minutes, filtered, suck dried, and dried under vacuum at 40° C. to 45° C. to obtain the title compound.
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15 mL
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solvent
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200 mL
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solvent
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3.87 g
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reactant
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solution
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10 mL
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reactant
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22.86 g
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10 g
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60 mL
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200 mL
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reactant
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30 mg
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catalyst
Reaction Step Nine

Synthesis routes and methods III

Procedure details

Magnesium turnings (12.16 g) were charged into a round bottom flask. Tetrahydrofuran (50 mL) was added to the flask. A solution of ethyl bromide (50.2 g in 200 mL tetrahydrofuran) was prepared and 20 mL of this solution was slowly charged to the round bottom flask. Iodine (30 mg) was added. The reaction mixture was stirred at 20° C. to 22° C. for 10 minutes and the remaining amount of ethyl bromide was added slowly over 30 minutes. The reaction mixture was heated to gentle reflux for 30 minutes and cooled to 0° C. to −10° C. 2-Chloro-6-methylaniline (72.4 g) was added drop-wise at 0° C. and the temperature of the reaction mixture was slowly raised to 20° C. Ethyl 2-amino-1,3-thiazole-5-carboxylate (20 g) dissolved in tetrahydrofuran (200 mL) was slowly added to the reaction mixture over 60 minutes. The reaction mixture was stirred for 3 hours. The progress of the reaction was monitored by thin layer chromatography. The reaction mixture was further stirred for 16 hours and then poured slowly into 25% ammonium chloride solution (200 mL) with stirring. The oily layer was separated, diluted with ethyl acetate (200 mL), and washed with 2 N hydrochloric acid (200 mL). The layers were separated and the pH of the aqueous layer was adjusted to between 8 and 9 with saturated sodium bicarbonate solution (300 ml) and extracted with ethyl acetate (2×100 mL). The oily layer was collected, concentrated, and further purified by column chromatography to obtain the title compound.
Quantity
50 mL
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solvent
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12.16 g
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reactant
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solution
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20 mL
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reactant
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0 (± 1) mol
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72.4 g
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reactant
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20 g
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reactant
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Quantity
200 mL
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solvent
Reaction Step Six
Quantity
200 mL
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reactant
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30 mg
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catalyst
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Customer
Q & A

Q1: Why is bromoethane-d5 used in the synthesis of deuterated drugs like primidone-ethyl-d5 and phenobarbital-ethyl-d5?

A: this compound serves as a crucial reagent for introducing the deuterated ethyl group (–CD2CD3) into the target molecules. In the synthesis described in the paper [], this compound reacts with diethyl phenylmalonate, ultimately leading to the incorporation of the deuterated ethyl group into the final structures of primidone-ethyl-d5 and phenobarbital-ethyl-d5. This isotopic labeling is essential for various research applications, including:

    Q2: What is the significance of achieving high isotopic purity in the synthesis of these deuterated drugs?

    A: The paper emphasizes achieving an isotopic purity greater than 95% for the synthesized drugs []. High isotopic purity is critical because:

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